Bienvenue dans la boutique en ligne BenchChem!

2-(3-Phenylisoxazol-5-yl)ethanol

Physicochemical profiling Lipophilicity Formulation development

2-(3-Phenylisoxazol-5-yl)ethanol (CAS 14776-02-4), also referred to as 5-(2-hydroxyethyl)-3-phenylisoxazole or 3-phenylisoxazole-5-ethanol, is a C-5 hydroxyethyl-substituted 3-phenylisoxazole with molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol. It belongs to the phenylisoxazole class of heterocyclic compounds, a scaffold recognized for its diverse pharmacological activities including anti-inflammatory, antitumor, antiviral, and antibacterial properties.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 14776-02-4
Cat. No. B084223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenylisoxazol-5-yl)ethanol
CAS14776-02-4
Synonyms5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)CCO
InChIInChI=1S/C11H11NO2/c13-7-6-10-8-11(12-14-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2
InChIKeySGJLIDCOJLSEJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Phenylisoxazol-5-yl)ethanol (CAS 14776-02-4): Core Physicochemical Identity and Scaffold Context for Research Procurement


2-(3-Phenylisoxazol-5-yl)ethanol (CAS 14776-02-4), also referred to as 5-(2-hydroxyethyl)-3-phenylisoxazole or 3-phenylisoxazole-5-ethanol, is a C-5 hydroxyethyl-substituted 3-phenylisoxazole with molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . It belongs to the phenylisoxazole class of heterocyclic compounds, a scaffold recognized for its diverse pharmacological activities including anti-inflammatory, antitumor, antiviral, and antibacterial properties [1]. The compound is supplied as a liquid at room temperature by major vendors and is catalogued under Sigma-Aldrich's AldrichCPR collection (catalog number JRD0129), where it is offered to early discovery researchers as part of a unique chemical collection without vendor-collected analytical data .

Why (3-Phenylisoxazol-5-yl)methanol Cannot Substitute for 2-(3-Phenylisoxazol-5-yl)ethanol in Synthetic and Biological Workflows


The 3-phenylisoxazole scaffold exhibits pronounced sensitivity to the nature and length of the C-5 substituent, a feature documented across multiple therapeutic target classes. In HDAC1 inhibitor design, the linker length at the position corresponding to the isoxazole C-5 substituent showed a strict rank-order dependence: butyl > propyl > ethyl > methyl, demonstrating that a single methylene unit difference produces a measurable impact on target engagement [1]. In DGAT1 inhibitor development, the 3-phenylisoxazole scaffold itself was specifically selected over the 5-phenyloxazole and 3-phenyl-1,2,4-oxadiazole alternatives for its superior cLogP-solubility profile, further demonstrating that scaffold-level substitutions are non-interchangeable [2]. The ethanol side chain in the target compound presents a primary hydroxyl group suitable for further derivatization (e.g., oxidation to the aldehyde, tosylation, or coupling), whereas the methanol analog offers a shorter reach and different conformational flexibility—factors that can alter both synthetic utility and biological activity in downstream applications .

Quantitative Evidence Differentiating 2-(3-Phenylisoxazol-5-yl)ethanol from Closest Analogs: Physicochemical, Scaffold, and Sourcing Dimensions


Physical State and LogP Differentiation vs. (3-Phenylisoxazol-5-yl)methanol (CAS 90924-12-2)

The ethanol homolog is a liquid at room temperature, whereas the methanol analog is a crystalline solid (mp 45-47°C) [REFS-1, REFS-2]. Computed LogP values reveal a meaningful lipophilicity difference: 2.39 for the ethanol derivative vs. 1.83 for the methanol analog (ΔLogP ≈ +0.56) [REFS-1, REFS-3]. The higher boiling point of the ethanol derivative (370.9°C vs. 362.8°C) and lower density (1.169 vs. 1.211 g/cm³) are consistent with the added methylene unit [REFS-1, REFS-3].

Physicochemical profiling Lipophilicity Formulation development Handling

3-Phenylisoxazole Scaffold Outperforms 5-Phenyloxazole and 3-Phenyl-1,2,4-Oxadiazole at hDGAT1 Enzyme

In a systematic scaffold comparison study, compounds containing the 3-phenylisoxazole biaryl unit demonstrated potent hDGAT1 inhibition in an in vitro enzymatic assay and were specifically selected over the 5-phenyloxazole and 3-phenyl-1,2,4-oxadiazole scaffolds due to improved cLogP and resulting enhanced solubility [1]. The lead compound from the 3-phenylisoxazole series, compound 40a, achieved an IC50 of 64 nM against hDGAT1, with 90% plasma triglyceride reduction in an in vivo fat tolerance test in mice and a solubility of 0.43 mg/mL at pH 7.4 [1]. The study authors concluded that 'a preliminary comparison between 3-phenylisoxazole, 5-phenyloxazole, and 3-phenyl 1,2,4-oxadiazole scaffolds highlighted a preference for the 3-phenylisoxazole scaffold at the hDGAT1 enzyme' [2].

DGAT1 inhibition Metabolic disease Anti-obesity Scaffold selection

Linker Length SAR in Phenylisoxazole-Based HDAC1 Inhibition: Quantitative Evidence for Methylene Unit Sensitivity

In a series of 3-phenylisoxazole HDAC1 inhibitors, systematic variation of the linker length at the R2 position (structurally analogous to the C-5 side chain in 2-(3-phenylisoxazol-5-yl)ethanol) revealed a strict rank order of activity: butyl > propyl > ethyl > methyl [1]. The most potent compound from the series, compound 17, exhibited an HDAC1 inhibition rate of 86.78% at 1000 nM and anti-proliferative activity against prostate cancer PC3 cells with an IC50 of 5.82 μM, with no significant toxicity against normal prostate WPMY-1 cells [1]. This SAR demonstrates that the two-carbon ethanol linker in the target compound occupies a distinct position within the activity hierarchy compared to the one-carbon methanol linker of the closest analog.

HDAC inhibition Epigenetics Prostate cancer Structure-activity relationship

Anti-HBV Activity of (3-Phenylisoxazol-5-yl)methyl Derivatives vs. Lamivudine: Superior Potency Supports Scaffold Selection for Antiviral Programs

A series of (3-phenylisoxazol-5-yl)methyl 4-amino-4-oxobutanoate derivatives—compounds that incorporate the same 3-phenylisoxazole core and C-5 side chain connectivity as the target compound—were evaluated against HBV in HepG2 2.15 cells [1]. The most potent compounds significantly outperformed the clinical reference drug lamivudine (3TC). Compound 33 inhibited HBsAg secretion with an IC50 of 4.87 μM (SI = 11.71) vs. 3TC at 240.29 μM—representing an approximately 49-fold improvement in potency [REFS-1, REFS-2]. For HBeAg inhibition, compound 23 achieved an IC50 of 12.03 μM vs. 3TC at 269.18 μM [1]. Additionally, in a related series, (3-phenylisoxazol-5-yl)methanimine derivatives showed even greater potency against HBeAg, with compound (E)-3-(4-fluorophenyl)-5-((2-phenylhydrazineylidene)methyl)isoxazole achieving an IC50 of 0.65 μM (3TC: 189.90 μM) [3].

Hepatitis B virus Antiviral Non-nucleoside inhibitor Drug discovery

Commercial Sourcing Differentiation: AldrichCPR 'As-Is' vs. Certified Purity Suppliers

Sigma-Aldrich supplies this compound through its AldrichCPR (Chemical Portfolio for Research) program under catalog number JRD0129, explicitly stating that 'Sigma-Aldrich does not collect analytical data for this product' and that the 'Buyer assumes responsibility to confirm product identity and/or purity' with all sales final . In contrast, alternative suppliers such as MolCore offer the compound with NLT 98% purity specification under ISO-certified quality systems, and AKSci lists a minimum purity specification of 95% [REFS-2, REFS-3]. This creates a procurement decision point: the AldrichCPR route offers convenience through a major vendor but without guaranteed purity, while specialty suppliers provide certified purity levels suitable for applications requiring batch-to-batch reproducibility.

Procurement Quality assurance Vendor comparison Analytical certification

Phenylisoxazole as an Allosteric IspD Inhibitor Class: IC50 = 9.2 μM Establishing a Third Mechanistic Class

Phenylisoxazoles were identified as a new, third class of allosteric inhibitors of the enzyme IspD (the third enzyme of the non-mevalonate pathway of isoprenoid biosynthesis, an attractive herbicide and anti-infective drug target) [1]. The first reported member of this class, phenylisoxazole 4, demonstrated an IC50 of 9.2 μM against Arabidopsis thaliana IspD and its binding mode was elucidated by co-crystal structure analysis, revealing that allosteric inhibition is effected by large conformational changes of a loop region proximal to the active site [REFS-1, REFS-2]. This mechanism is distinct from the two previously known allosteric inhibitor classes (azolopyrimidines and pseudilins) [1].

Herbicide discovery Allosteric inhibition Non-mevalonate pathway IspD enzyme

Evidence-Backed Procurement and Research Application Scenarios for 2-(3-Phenylisoxazol-5-yl)ethanol (CAS 14776-02-4)


Synthetic Intermediate for DGAT1 Inhibitor Lead Optimization in Metabolic Disease Programs

2-(3-Phenylisoxazol-5-yl)ethanol can serve as a key building block for constructing DGAT1 inhibitors based on the 3-phenylisoxazole scaffold, which was demonstrated to be superior to 5-phenyloxazole and 3-phenyl-1,2,4-oxadiazole alternatives for hDGAT1 potency, cLogP, and solubility [1]. The primary hydroxyl group of the ethanol side chain provides a convenient handle for further functionalization—including esterification, etherification, oxidation to the carboxylic acid, or conversion to a leaving group for nucleophilic displacement—enabling the installation of urea, amide, or other linker units that were shown to be critical for DGAT1 activity [1]. The lead compound 40a (IC50 = 64 nM, 90% in vivo TG reduction) establishes a benchmark for programs using this scaffold [1].

Building Block for Non-Nucleoside Anti-HBV Agents with Documented Superiority Over Lamivudine

Derivatives incorporating the (3-phenylisoxazol-5-yl)methyl ester motif demonstrated anti-HBV activity up to 49-fold more potent than lamivudine against HBsAg secretion in HepG2 2.15 cells [2]. 2-(3-Phenylisoxazol-5-yl)ethanol provides the two-carbon hydroxyethyl side chain that can be directly coupled (e.g., via esterification with 4-amino-4-oxobutanoic acid derivatives) to access the chemotype represented by compounds 33 (HBsAg IC50 = 4.87 μM) and 23 (HBeAg IC50 = 12.03 μM) [2]. This scenario is recommended for antiviral drug discovery groups seeking non-nucleoside HBV inhibitors with a validated scaffold distinct from nucleoside analogs.

Cap Group Precursor for Phenylisoxazole-Based HDAC Inhibitor Synthesis

In the HDAC inhibitor pharmacophore model, the cap group interacts with the enzyme surface at the entrance of the catalytic tunnel [3]. The 3-phenylisoxazole moiety has been validated as an effective cap group in HDAC1 inhibitors, with compound 17 achieving an HDAC1 inhibition rate of 86.78% at 1000 nM and selective anti-proliferative activity against PC3 prostate cancer cells (IC50 = 5.82 μM) without toxicity toward normal WPMY-1 cells [3]. The ethanol side chain of the target compound can be elaborated into linkers of varying length, with SAR data indicating that a four-carbon (butyl) linker is optimal for HDAC1 engagement. Researchers developing isoform-selective HDAC inhibitors can use this compound as a starting material for systematic linker optimization [3].

Agrochemical Lead Generation Targeting the IspD Allosteric Site for Herbicide Discovery

Phenylisoxazoles represent a mechanistically novel, third class of allosteric IspD inhibitors, binding to a site distinct from the active site and from the binding sites of azolopyrimidines and pseudilins [4]. The allosteric mechanism offers the advantage that inhibitors do not need to compete with high-concentration endogenous substrates [4]. 2-(3-Phenylisoxazol-5-yl)ethanol can be used as a starting scaffold for synthesizing focused libraries targeting the IspD allosteric pocket, with the benchmark phenylisoxazole 4 (IC50 = 9.2 μM) serving as an initial potency reference point for SAR campaigns [4]. This scenario is particularly relevant for agrochemical discovery groups pursuing herbicide targets in the non-mevalonate pathway, which is absent in mammals.

Quote Request

Request a Quote for 2-(3-Phenylisoxazol-5-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.